2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
CAS No.: 86213-20-9
Cat. No.: VC3760655
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86213-20-9 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | DMACYVMZKYRYSL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC |
Introduction
Chemical Identity and Structural Characteristics
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is an organic compound characterized by several distinctive functional groups that contribute to its chemical properties and potential applications. The compound features a cyano group and a 3,4-dimethoxyphenyl substituent attached to a prop-2-enoic acid backbone. This structural arrangement creates a molecule with multiple reactive sites and functional capabilities.
Chemical Identifiers
The compound is precisely identified through multiple standardized chemical identification systems as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 86213-20-9 |
| IUPAC Name | 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Standard InChI | InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15) |
| Standard InChIKey | DMACYVMZKYRYSL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC |
Table 1: Chemical Identifiers for 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Physical and Chemical Properties
The physical and chemical properties of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid contribute to its behavior in various chemical environments and its potential applications in research and development.
| Property | Value |
|---|---|
| Molecular Weight | 233.22 g/mol |
| Physical State | Solid |
| Melting Point | 204-208°C |
| Exact Mass | 233.069 |
| PSA (Polar Surface Area) | 79.55 |
| LogP | 1.69538 |
| HS Code | 2926909090 |
Table 2: Physical and Chemical Properties of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
The compound's relatively high melting point (204-208°C) suggests strong intermolecular forces, potentially including hydrogen bonding through the carboxylic acid group. The moderate LogP value of 1.69538 indicates a balance between hydrophilicity and lipophilicity, which may influence its solubility profile and potential for biological membrane permeability .
Structural Features and Reactivity
The molecular structure of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid incorporates several key functional groups that define its chemical behavior and reactivity. The cyano group (-C≡N) is a strong electron-withdrawing group that can influence the electron density distribution across the molecule. The 3,4-dimethoxyphenyl moiety contributes an aromatic system with electron-donating methoxy substituents, creating an interesting electronic interplay within the molecule.
The prop-2-enoic acid backbone includes a carbon-carbon double bond conjugated with both the cyano group and the carboxylic acid functionality. This conjugated system potentially enables the compound to participate in various reactions, including nucleophilic additions, cycloadditions, and polymerization processes.
The presence of the carboxylic acid group (-COOH) provides opportunities for salt formation, esterification, and amide formation, expanding the compound's potential utility in organic synthesis and medicinal chemistry applications.
Research History and Literature Documentation
Research on 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid dates back to the early 20th century, with several significant contributions documented in the scientific literature. The historical research context demonstrates sustained interest in this compound across several decades.
| Author(s) | Publication | Year | Volume/Page |
|---|---|---|---|
| Baker & Robinson | Journal of the Chemical Society | 1925 | 127, p. 1433 |
| van Duin | Recueil des Travaux Chimiques des Pays-Bas | 1926 | 45, p. 358 |
| van Duin | Recueil des Travaux Chimiques des Pays-Bas | 1928 | 47, p. 734 |
| Richardson et al. | Journal of the Chemical Society | 1937 | p. 835, 839 |
| Dave, Trivedi & Nargund | Journal of the University of Bombay, Science | 1943 | 11/5 A, p. 111 |
| Vincze & Biro | - | - | - |
Comparison with Structurally Related Compounds
Several structurally related compounds appear in the search results, providing context for understanding the properties and potential applications of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid through comparative analysis.
Structural Analogs Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Differences |
|---|---|---|---|---|
| 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | 86213-20-9 | C₁₂H₁₁NO₄ | 233.22 g/mol | Reference compound |
| 3-(3,4-dimethoxyphenyl)prop-2-enoic acid | 1185241-38-6 | C₁₁H₁₂O₄ | 211.19 g/mol | Lacks cyano group |
| Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate | 15854-05-4 | C₁₅H₁₇NO₄ | 275.30 g/mol | Contains ethyl ester instead of carboxylic acid; additional methyl group |
| 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | 57711-73-6 | C₁₂H₁₂N₂O₂ | 216.24 g/mol | Contains dimethylamino group instead of dimethoxy groups |
Table 4: Comparison of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid with Structurally Related Compounds
The structural variations among these compounds can significantly impact their physical properties, reactivity, and potential biological activities. For example:
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The absence of the cyano group in 3-(3,4-dimethoxyphenyl)prop-2-enoic acid would likely decrease its electrophilicity and alter its reactivity profile .
-
The ester functionality in Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate would modify its hydrogen bonding capabilities and potentially its biological interactions.
-
The replacement of dimethoxy groups with a dimethylamino group in 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid would alter the electronic properties of the aromatic ring system, potentially impacting its interactions with biological targets .
These structural relationships provide valuable insights into the potential modification of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid for the development of derivatives with enhanced properties or targeted functionalities.
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